

A Comparative Guide to the Spectroscopic Data of (Trifluoromethyl)phenylpropanone Isomers

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Compound of Interest

1-[2-

Compound Name: (Trifluoromethyl)phenyl]propan-2-one

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic data for various isomers of (trifluoromethyl)phenylpropanone. Understanding the distinct spectral characteristics of these isomers is crucial for their unambiguous identification in complex research and development settings, particularly in the fields of medicinal chemistry and drug discovery where precise molecular structure is paramount. This document summarizes key ^1H NMR, ^{13}C NMR, ^{19}F NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data for the ortho-, meta-, and para-substituted isomers of 1-(trifluoromethyl)phenyl-1-propanone, alongside data for 1-phenyl-3,3,3-trifluoro-1-propanone.

Spectroscopic Data Summary

The following tables present a compilation of the available spectroscopic data for the isomers of (trifluoromethyl)phenylpropanone. This data is essential for distinguishing between the isomers based on the unique electronic environments of their nuclei and functional groups.

Table 1: ^1H NMR Spectroscopic Data (δ , ppm)

Compound	Aromatic Protons (ppm)	-CH ₂ - Protons (ppm)	-CH ₃ Protons (ppm)
2'- (Trifluoromethyl)propio phenone	7.75-7.50 (m, 4H)	2.95 (q, 2H)	1.18 (t, 3H)
3'- (Trifluoromethyl)propio phenone	8.20-7.60 (m, 4H)	3.05 (q, 2H)	1.25 (t, 3H)
4'- (Trifluoromethyl)propio phenone*	8.06 (d, 2H), 7.73 (d, 2H)	3.0-3.1 (q, 2H, est.)	1.2-1.3 (t, 3H, est.)
1-Phenyl-3,3,3- trifluoro-1-propanone	8.00-7.50 (m, 5H)	3.75 (q, 2H)	-
1-Phenyl-1-propanone (Reference)	7.95-7.45 (m, 5H)	3.00 (q, 2H)	1.22 (t, 3H)

Note: Data for 4'-(Trifluoromethyl)propiophenone is estimated based on data from the closely related 4'-(Trifluoromethyl)acetophenone[1][2].

Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)

Compound	C=O	Aromatic C-CF ₃	Aromatic CH	CF ₃	-CH ₂ -	-CH ₃
2'-(Trifluoromethyl)propiophenone	~200	~130 (q)	132-126	~124 (q)	~32	~8
3'-(Trifluoromethyl)propiophenone	~199	~131 (q)	134-126	~124 (q)	~32	~8
4'-(Trifluoromethyl)propiophenone*	197.0	134.5 (q)	128.7, 125.8 (q)	123.7 (q)	~32	~8
1-Phenyl-3,3,3-trifluoro-1-propanone	190.1	-	134.5, 129.4, 128.8	115.9 (q)	44.8 (q)	-
1-Phenyl-1-propanone (Reference)	200.7	-	137.0, 132.9, 128.6, 128.0	-	31.7	8.2
)[3]						

Note: Data for the propiophenone side chain in the trifluoromethyl-substituted isomers are estimated based on 1-phenyl-1-propanone. Data for the aromatic ring of 4'-(Trifluoromethyl)propiophenone is based on 4'-(Trifluoromethyl)acetophenone[4].

Table 3: ¹⁹F NMR Spectroscopic Data (δ , ppm, referenced to CFCl₃)

Compound	Chemical Shift (ppm)
2'-(Trifluoromethyl)propiophenone	-59 to -61
3'-(Trifluoromethyl)propiophenone	~ -62.5
4'-(Trifluoromethyl)propiophenone	-63.2
1-Phenyl-3,3,3-trifluoro-1-propanone	-65.4

Note: Chemical shifts for trifluoromethyl groups on a benzene ring typically appear in the range of -55 to -65 ppm[5][6].

Table 4: Infrared (IR) Spectroscopy Data (cm⁻¹)

Compound	C=O Stretch (cm ⁻¹)	C-F Stretch (cm ⁻¹)	Aromatic C-H Stretch (cm ⁻¹)
2'-(Trifluoromethyl)propio phenone	~1690	~1320	~3070
3'-(Trifluoromethyl)propio phenone[7][8]	1694	1325	3075
4'-(Trifluoromethyl)propio phenone	~1688	~1325	~3070
1-Phenyl-3,3,3-trifluoro-1-propanone	1700-1720	1100-1300	~3070
1-Phenyl-1-propanone (Reference)[3]	1685	-	3060

Table 5: Mass Spectrometry Data (m/z)

Compound	Molecular Ion (M ⁺)	Major Fragments
2'- (Trifluoromethyl)propiophenone e	202	173 ([M-C ₂ H ₅] ⁺), 145 ([M-C ₂ H ₅ -CO] ⁺)
3'- (Trifluoromethyl)propiophenone e ^[7]	202	173 ([M-C ₂ H ₅] ⁺), 145 ([M-C ₂ H ₅ -CO] ⁺), 77 ([C ₆ H ₅] ⁺)
4'- (Trifluoromethyl)propiophenone e	202	173 ([M-C ₂ H ₅] ⁺), 145 ([M-C ₂ H ₅ -CO] ⁺)
1-Phenyl-3,3,3-trifluoro-1- propanone	188	105 ([C ₆ H ₅ CO] ⁺), 77 ([C ₆ H ₅] ⁺), 69 ([CF ₃] ⁺)
1-Phenyl-1-propanone (Reference) ^[3]	134	105 ([C ₆ H ₅ CO] ⁺), 77 ([C ₆ H ₅] ⁺), 51

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented. Specific instrument parameters may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Samples are typically prepared by dissolving 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
- **¹H NMR:** Spectra are acquired on a 300, 400, or 500 MHz spectrometer. A standard pulse sequence is used with a 90° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
- **¹³C NMR:** Spectra are acquired on the same spectrometer, typically at a frequency of 75, 100, or 125 MHz. Proton-decoupled spectra are obtained using a standard pulse sequence

with a 90° pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2-10 seconds.

- ^{19}F NMR: Spectra are acquired on a spectrometer equipped with a fluorine probe, typically at a frequency of 282 or 376 MHz. Proton-decoupled spectra are often acquired to simplify the spectrum. Chemical shifts are referenced to an external standard, typically CFCl_3 at 0 ppm.

Infrared (IR) Spectroscopy

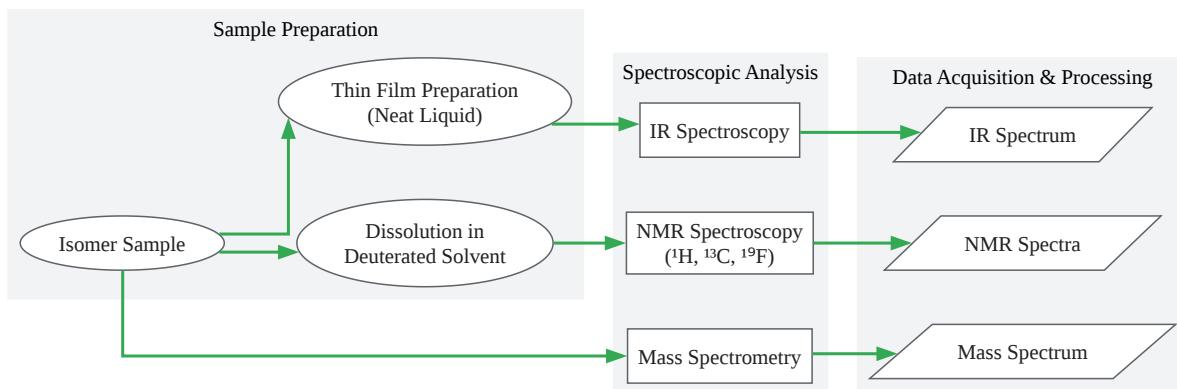
- Sample Preparation: For liquid samples, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).[9] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly onto the ATR crystal.[10][11][12]
- Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the clean salt plates or ATR crystal is first recorded and automatically subtracted from the sample spectrum. Data is typically collected over the range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} .

Mass Spectrometry (MS)

- Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS) for volatile compounds.
- Ionization: Electron Ionization (EI) is a common method for these types of molecules. The sample is bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[13][14][15]
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.

Visualizations

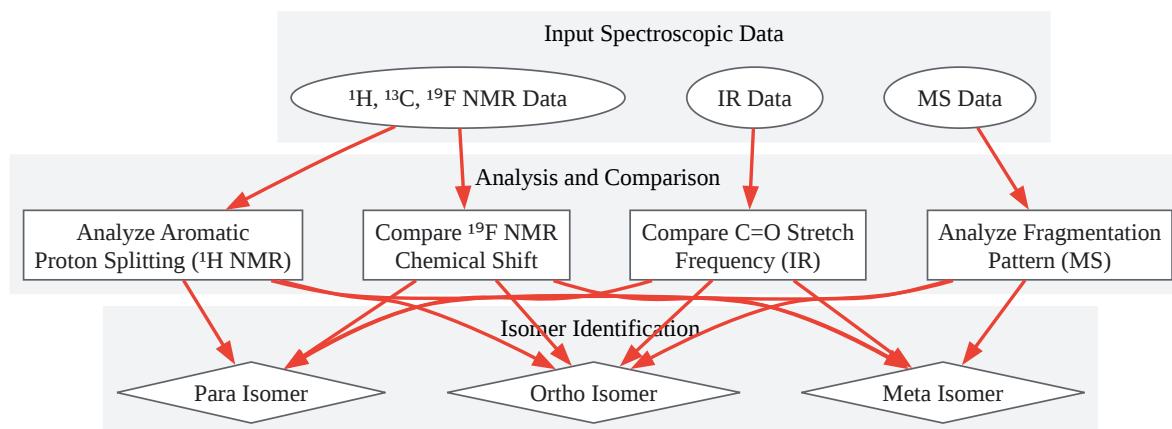
Experimental Workflow for Spectroscopic Analysis



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Caption: Experimental workflow for the spectroscopic analysis of (trifluoromethyl)phenylpropanone isomers.

Logical Relationship for Isomer Identification



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Caption: Logical relationship for the identification of (trifluoromethyl)phenylpropanone isomers based on spectroscopic data.

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